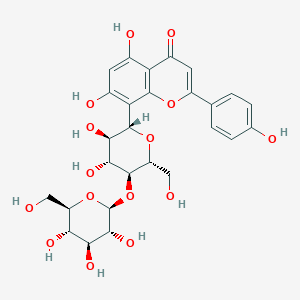![molecular formula C17H17FN4O2S B611759 5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B611759.png)
5-Amino-N-(3-fluoro-4-methoxybenzyl)-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
VU0467485 exerts its effects by potentiating the activity of acetylcholine at the muscarinic acetylcholine receptor 4. The compound binds to an allosteric site on the receptor, enhancing the receptor’s response to acetylcholine. This modulation leads to increased receptor activity, which can have therapeutic effects in conditions such as schizophrenia .
Biochemische Analyse
Biochemical Properties
VU0467485 interacts with the M4 receptor, a type of muscarinic acetylcholine receptor. The interaction between VU0467485 and the M4 receptor is a key part of its biochemical activity . The nature of this interaction is allosteric, meaning that VU0467485 binds to a site on the M4 receptor that is distinct from the primary (orthosteric) site where the natural ligand acetylcholine binds .
Cellular Effects
In cellular processes, VU0467485 influences cell function by modulating the activity of the M4 receptor . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. The exact effects can vary depending on the specific cellular context, including the type of cell and its physiological state .
Molecular Mechanism
At the molecular level, VU0467485 exerts its effects by binding to the M4 receptor and enhancing its response to acetylcholine . This binding interaction is allosteric, meaning that VU0467485 binds to a site on the M4 receptor that is distinct from the primary (orthosteric) site where acetylcholine binds . This allosteric modulation can lead to changes in gene expression and other downstream effects .
Temporal Effects in Laboratory Settings
The effects of VU0467485 can change over time in laboratory settings. Information on the compound’s stability, degradation, and long-term effects on cellular function can be obtained from in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of VU0467485 can vary with different dosages in animal models
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of VU0467485 involves several key steps. One of the primary synthetic routes includes the reaction of 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate with HATU (1.2 equivalents) and N,N-diisopropylethylamine (3.0 equivalents) in a mixture of dichloromethane and dimethylformamide (7:1; 0.2M) at room temperature .
Industrial Production Methods
While specific industrial production methods for VU0467485 are not extensively documented, the synthesis generally follows standard chemical techniques under an inert atmosphere. Solvents used for extraction, washing, and chromatography are of high-performance liquid chromatography grade .
Analyse Chemischer Reaktionen
Types of Reactions
VU0467485 primarily undergoes substitution reactions due to its functional groups. The compound’s structure allows it to participate in various chemical reactions, including nucleophilic substitution and electrophilic aromatic substitution .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of VU0467485 include HATU, N,N-diisopropylethylamine, dichloromethane, and dimethylformamide. These reagents facilitate the formation of the desired product under controlled conditions .
Major Products Formed
The major product formed from the synthesis of VU0467485 is the final compound itself, which is a potent modulator of the muscarinic acetylcholine receptor 4. The purity and yield of the product are typically high, ensuring its efficacy in scientific research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VU0152100: Another positive allosteric modulator of the muscarinic acetylcholine receptor 4.
VU0357017: A compound with similar selectivity and potency for the muscarinic acetylcholine receptor 4.
Uniqueness
VU0467485 stands out due to its high selectivity for the muscarinic acetylcholine receptor 4 over other muscarinic receptors (M1, M2, M3, M5). This selectivity reduces the likelihood of off-target effects, making it a more desirable candidate for therapeutic development .
Eigenschaften
IUPAC Name |
5-amino-N-[(3-fluoro-4-methoxyphenyl)methyl]-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN4O2S/c1-8-9(2)21-22-17-13(8)14(19)15(25-17)16(23)20-7-10-4-5-12(24-3)11(18)6-10/h4-6H,7,19H2,1-3H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNHDIWHQGVWLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NC2=C1C(=C(S2)C(=O)NCC3=CC(=C(C=C3)OC)F)N)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does VU0467485 interact with its target and what are the downstream effects?
A: VU0467485 acts as a positive allosteric modulator (PAM) of the muscarinic acetylcholine receptor subtype 4 (M4) [, ]. This means that it binds to a site on the M4 receptor distinct from the acetylcholine binding site and enhances the effects of acetylcholine when it binds to the receptor. While the precise downstream effects are still under investigation, M4 receptor modulation is believed to play a role in modulating dopamine release, which is implicated in the pathophysiology of schizophrenia [].
Q2: What is known about the structure-activity relationship (SAR) of VU0467485?
A: While specific SAR data for VU0467485 is not presented in the provided abstracts, the research mentions that a series of structurally related compounds were synthesized and evaluated for their M4 PAM potency []. This suggests that modifications to the chemical structure of VU0467485 can impact its activity and selectivity for the M4 receptor. Further research on the SAR of this compound is crucial for optimizing its therapeutic potential.
Q3: Have any radiolabeled versions of VU0467485 been developed and what are their potential applications?
A: Yes, researchers have successfully synthesized [¹¹C]-labeled VU0467485 and its analogs []. These radiolabeled versions are intended for use as positron emission tomography (PET) ligands to image M4 receptors in the brain []. This imaging technique could be valuable for studying M4 receptor distribution and occupancy in preclinical models and potentially in human subjects.
Q4: What are the next steps in the research and development of VU0467485?
A4: While VU0467485 shows potential as a treatment for schizophrenia, further research is necessary. This includes:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

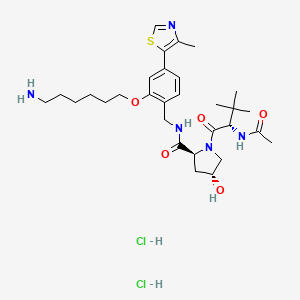

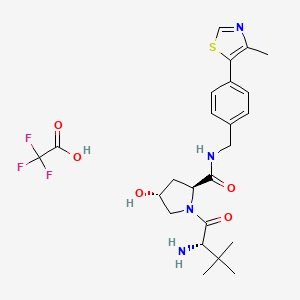


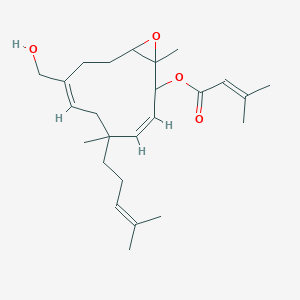
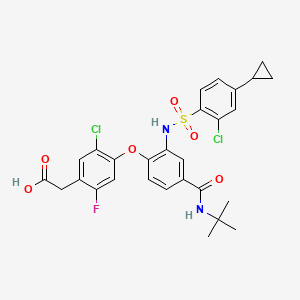

![methyl (1R,13Z,16S)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B611688.png)



